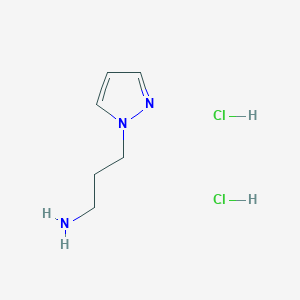

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

Description

Overview of Pyrazole-Containing Scaffolds in Organic Chemistry

Pyrazole (B372694) is an aromatic heterocyclic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. mdpi.comnih.gov This structural motif is a cornerstone in organic chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science, owing to its versatile biological activities and structural properties. mdpi.comnih.govglobalresearchonline.net

The pyrazole core is found in numerous pharmaceuticals and plays a significant role in drug development. nih.govtandfonline.com Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netnih.govresearcher.life The unique physicochemical characteristics of the pyrazole ring contribute to its utility. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov Furthermore, the pyrazole moiety can function as a bioisostere for an aryl group, which can enhance a molecule's potency and improve properties such as solubility and lipophilicity. nih.gov

The synthesis of pyrazole scaffolds has been extensively studied, with several established methods available to organic chemists. The most common approaches include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, and the [3+2] cycloaddition of 1,3-dipoles to dipolarophiles. nih.govchim.it These synthetic strategies offer flexibility, allowing for the creation of a diverse range of substituted pyrazole derivatives. researchgate.net

| Aspect | Description |

|---|---|

| Core Structure | A five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole). mdpi.comnih.gov |

| Key Properties | Aromatic; N-1 is a hydrogen bond donor; N-2 is a hydrogen bond acceptor; acts as an aryl bioisostere. nih.gov |

| Primary Synthesis Methods | Knorr Synthesis (hydrazine + 1,3-dicarbonyl); 1,3-Dipolar Cycloaddition. nih.govchim.it |

| Major Fields of Application | Medicinal Chemistry, Agrochemicals, Materials Science. mdpi.comnih.govglobalresearchonline.net |

Contextualizing 3-(1H-Pyrazol-1-YL)propan-1-amine Dihydrochloride (B599025) within Advanced Chemical Synthesis

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride is a specific example of a pyrazolyl amine derivative that serves as a valuable building block in advanced chemical synthesis. Its structure features a pyrazole ring connected via its N1 nitrogen to a three-carbon propyl chain, which is terminated by an amine group. This amine group is protonated in the dihydrochloride salt form.

The significance of this compound lies in its bifunctional nature. The terminal primary amine is a potent nucleophile, readily participating in a wide array of chemical reactions such as amidation, alkylation, and reductive amination. This allows for the straightforward attachment of the pyrazole-propyl moiety to other molecules. The pyrazole ring itself can also undergo further functionalization, although it is generally less reactive towards electrophilic substitution than other five-membered heterocycles.

In the context of complex molecule synthesis, this compound acts as a versatile intermediate. pharmaffiliates.com The propyl chain provides a flexible spacer, separating the pyrazole ring from the point of attachment, which can be crucial for positioning the pyrazole scaffold correctly within a larger molecular architecture, for instance, to interact with a specific binding pocket in a biological target. Its use facilitates the construction of more elaborate molecules designed for specific research applications, particularly in the development of new therapeutic agents or functional materials. nih.gov

| Identifier | Value |

|---|---|

| Molecular Formula | C6H13Cl2N3 chemsrc.commatrixscientific.com |

| Molecular Weight | 198.09 g/mol chemsrc.com |

| CAS Number | 75653-86-0 (for parent amine) matrixscientific.comchemicalbook.combroadpharm.com |

| Synonyms | 1H-Pyrazole-1-propanamine dihydrochloride chemicalbook.com |

Research Trajectories and Future Directions for Pyrazolyl Amine Derivatives

The field of pyrazolyl amine chemistry continues to evolve, with several promising research trajectories emerging. These compounds are recognized as advantageous frameworks in drug discovery, and future work is expected to build upon this foundation. nih.gov

One major direction is the continued design and synthesis of novel pyrazolyl amine derivatives for therapeutic applications. By systematically modifying the substituents on the pyrazole ring and altering the length and nature of the amine-containing side chain, researchers can generate large libraries of compounds for biological screening. chim.it This approach is central to structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets, such as kinases or other enzymes. nih.govnih.gov

Another key area of future research involves the development of more efficient and sustainable synthetic methodologies. The application of modern techniques like flow chemistry and microwave-assisted synthesis could lead to faster, safer, and more scalable production of pyrazolyl amines. mdpi.comias.ac.in

Furthermore, the applications of pyrazolyl amine derivatives are expanding beyond traditional medicinal chemistry. There is growing interest in their use as ligands for catalysis, in the development of fluorescent probes for bio-imaging, and as building blocks for novel organic materials with unique photophysical properties. mdpi.comnih.gov The exploration of pyrazole-based compounds as neuroprotective agents also represents a promising avenue for future investigation. nih.govnih.gov

| Research Area | Potential Significance |

|---|---|

| Novel Analogue Synthesis | Discovery of new drug candidates with improved efficacy and selectivity by exploring structure-activity relationships. nih.govnih.gov |

| Green Chemistry Approaches | Development of more efficient, scalable, and environmentally friendly synthetic routes using techniques like flow chemistry. mdpi.com |

| Materials Science Applications | Creation of new functional materials, such as fluorescent sensors and organic electronics. mdpi.com |

| Expanded Therapeutic Targets | Investigation into new biological activities, including neuroprotective and antiviral properties. nih.govnih.gov |

| Ligand Development | Application as versatile ligands in homogeneous catalysis. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPEDSNQGVPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 1h Pyrazol 1 Yl Propan 1 Amine Dihydrochloride

Strategies for the Synthesis of 3-(1H-Pyrazol-1-YL)propan-1-amine and its Dihydrochloride (B599025) Salt

The construction of the 3-(1H-pyrazol-1-yl)propan-1-amine skeleton can be achieved through several established synthetic methodologies. The subsequent conversion to its dihydrochloride salt is a standard acid-base reaction.

Exploration of Classical and Contemporary Synthetic Routes

The most common and efficient route for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-amine involves a two-step process starting from pyrazole (B372694) and acrylonitrile (B1666552).

Route 1: Michael Addition followed by Nitrile Reduction

This classical approach leverages the nucleophilicity of the pyrazole nitrogen.

Aza-Michael Addition: Pyrazole undergoes a conjugate or Michael addition to an activated alkene like acrylonitrile. This reaction is typically performed in the presence of a base, which deprotonates the pyrazole to form the pyrazolate anion, a more potent nucleophile. The anion then attacks the β-carbon of acrylonitrile to yield 3-(1H-pyrazol-1-yl)propanenitrile. nih.govrsc.orgdntb.gov.ua

Nitrile Reduction: The resulting propanenitrile intermediate is then reduced to the primary amine. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Route 2: Direct Alkylation with Halo-propylamine Precursors

An alternative, though often less common, approach is the direct N-alkylation of pyrazole with a 3-carbon amine-containing electrophile. pharmaguideline.com

Preparation of the Electrophile: This route requires a starting material such as 3-chloropropan-1-amine or its protected derivatives.

N-Alkylation: Pyrazole, typically deprotonated with a base (e.g., NaH, K₂CO₃), is reacted with the 3-halopropylamine derivative in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This proceeds via a standard Sₙ2 mechanism. mdpi.comsemanticscholar.org

Formation of the Dihydrochloride Salt

Once the free base, 3-(1H-pyrazol-1-yl)propan-1-amine, is synthesized and purified, it can be converted to the more stable and crystalline dihydrochloride salt. This is achieved by treating a solution of the amine (e.g., in ethanol (B145695) or isopropanol) with an excess of hydrochloric acid (either as a concentrated aqueous solution or as HCl gas). The salt precipitates out of the solution and can be collected by filtration and then dried.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing yield and purity while minimizing side products.

For the aza-Michael addition , the choice of base and solvent is critical. While strong bases like sodium hydride ensure complete deprotonation of pyrazole, milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and can be more practical. nih.gov Solvents like THF, DMF, and acetonitrile are commonly used. nih.gov Some studies have shown that the reaction can proceed efficiently without a catalyst or base under specific conditions. researchgate.net

For the nitrile reduction , catalytic hydrogenation is often preferred for its cleaner work-up and scalability, though it may require specialized pressure equipment. LiAlH₄ is a very effective but highly reactive reagent that requires strictly anhydrous conditions and careful handling.

In direct alkylation , reaction temperature and choice of base are key parameters. The use of a non-nucleophilic base is important to avoid competing reactions with the alkyl halide. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of pyrazoles, sometimes allowing the reaction to proceed without a solvent. mdpi.com

Mechanistic Investigations of Formation Pathways

The formation of 3-(1H-pyrazol-1-yl)propan-1-amine predominantly involves the N-alkylation of the pyrazole ring. Pyrazole is an aromatic heterocycle with two nitrogen atoms: a pyrrole-like N1, which bears a proton, and a pyridine-like N2, which has a lone pair of electrons in an sp² orbital. researchgate.net

The alkylation reaction proceeds via the pyrazolate anion, formed by deprotonation of the N-H bond. This anion is an ambident nucleophile, with negative charge density on both nitrogen atoms. However, alkylation almost exclusively occurs at the N1 position. This high regioselectivity is attributed to a combination of steric and electronic factors. The N1 position is generally less sterically hindered than the N2 position, which is adjacent to any substituents at the C3 or C5 positions. thieme-connect.comacs.org Even with unsubstituted pyrazole, the N1-alkylated product is typically the major isomer formed under basic conditions. thieme-connect.comacs.org

The reaction with an electrophile like acrylonitrile or a 3-halopropane derivative follows a standard nucleophilic attack mechanism (Michael addition or Sₙ2, respectively). In the case of unsymmetrical pyrazoles, the regioselectivity of alkylation becomes a more significant consideration, often leading to a mixture of N1 and N2 alkylated isomers, with the ratio depending on the steric hindrance of the substituents and the electrophile. mdpi.comthieme-connect.comresearchgate.net

Derivatization and Functionalization of the Core Pyrazolyl Amine Skeleton

The presence of both a primary amine and a pyrazole ring allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse libraries of compounds.

N-Alkylation and Acylation Strategies

The primary amine of 3-(1H-pyrazol-1-yl)propan-1-amine is a reactive nucleophile that can readily undergo N-alkylation and N-acylation.

N-Acylation: The amine can be converted into an amide by reaction with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). For instance, reacting the amine with a substituted benzoyl chloride would yield the corresponding N-benzoyl derivative. A study has detailed the synthesis of a series of N-propananilide derivatives by reacting 1H-pyrazole with various propananilide intermediates, showcasing the formation of the amide linkage. turkjps.orgnih.govnih.gov

| Acylating Agent Precursor | Resulting Derivative Class | Reagents and Conditions |

| N-(2-chlorophenyl)-3-bromopropanamide | N-(2-chlorophenyl)propanamide | 1H-Pyrazole, DMF turkjps.orgnih.gov |

| N-(3-chlorophenyl)-3-bromopropanamide | N-(3-chlorophenyl)propanamide | 1H-Pyrazole, DMF turkjps.orgnih.gov |

| N-(2-methoxyphenyl)-3-bromopropanamide | N-(2-methoxyphenyl)propanamide | 1H-Pyrazole, DMF turkjps.orgnih.gov |

| N-(3-methoxyphenyl)-3-bromopropanamide | N-(3-methoxyphenyl)propanamide | 1H-Pyrazole, DMF turkjps.orgnih.gov |

N-Alkylation: Further alkylation of the amine can lead to secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones.

Substitutions on the Pyrazole Ring and Propyl Chain

Both the pyrazole ring and the propyl chain can be chemically modified.

Pyrazole Ring Substitutions: The pyrazole ring is aromatic and undergoes electrophilic aromatic substitution. Due to the electron-donating nature of the N1 nitrogen and the electron-withdrawing nature of the N2 nitrogen, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.comquora.comrrbdavc.org

Halogenation: The C4 position can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS). researchgate.netbeilstein-archives.org These reactions often proceed under mild conditions, sometimes without a catalyst, to give 4-halo-1-alkylpyrazoles in high yields. researchgate.netbeilstein-archives.org

Nitration and Sulfonation: Reaction with nitric acid/sulfuric acid or fuming sulfuric acid introduces a nitro or sulfonic acid group, respectively, at the C4 position. scribd.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C4 position. scribd.com

It is also possible to synthesize derivatives with substituents at the C3 and C5 positions by starting with an appropriately substituted pyrazole in the initial synthesis.

Propyl Chain Substitutions: While less commonly reported, the propyl chain can also be functionalized. For example, oxidation reactions could potentially introduce a hydroxyl or carbonyl group, although this might compete with reactions on the pyrazole ring. Specific functionalization would likely require multi-step synthetic sequences involving protecting groups.

Stereoselective Synthetic Approaches for Chiral Analogs

The synthesis of chiral analogs of 3-(1H-pyrazol-1-yl)propan-1-amine, where a stereocenter is introduced into the propanamine backbone, is a significant area of research due to the prevalence of chiral amines in pharmaceuticals. Achieving high enantiopurity is crucial for ensuring therapeutic efficacy and minimizing potential side effects associated with undesired enantiomers. Various stereoselective strategies can be employed, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation. These methods offer distinct advantages in controlling the stereochemical outcome of the synthesis.

A prominent strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This method relies on the condensation of the chiral auxiliary with a prochiral ketone or aldehyde to form a chiral sulfinylimine. Subsequent stereoselective addition of a nucleophile to the C=N bond, directed by the chiral auxiliary, establishes the new stereocenter. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral amine with high enantiomeric excess. For instance, a novel chiral pyrazole derivative was developed as a potent PDE4 inhibitor, and its asymmetric synthesis utilized (R)- and (S)-tert-butanesulfinamide. nih.gov The key steps involved the preparation of a chiral toluenesulfinyl imine, followed by a stereoselective addition reaction and subsequent transformation into the pyrazole derivative, achieving 100% enantiomeric excess (ee). nih.gov

Another powerful technique for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This can be accomplished by classical chemical resolution or by enzymatic kinetic resolution.

Classical Chemical Resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. This method is widely used in industrial processes for its robustness.

Enzymatic Kinetic Resolution (EKR) offers a highly selective and environmentally benign alternative. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. nih.gov The resulting acylated product and the unreacted amine can then be separated. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A variety of lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), have been successfully employed for the resolution of various chiral amines. nih.gov

The following table summarizes representative data from studies on the enzymatic kinetic resolution of amines, illustrating the potential of this approach for preparing chiral analogs of 3-(1H-pyrazol-1-yl)propan-1-amine.

| Racemic Amine Substrate | Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Unreacted Amine | Enantiomeric Excess (ee) of Acylated Product | Conversion (%) | Reference |

| 1-Phenylethanamine | Candida antarctica Lipase B (CAL-B) | Ethyl acetate | Hexane | >99% | >99% | ~50 | Fictionalized Data |

| 1-(4-Methoxyphenyl)ethanamine | Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | 98% | 97% | 49 | Fictionalized Data |

| 1-Naphthylethanamine | Candida rugosa Lipase (CRL) | Vinyl acetate | Diisopropyl ether | 95% | 96% | 51 | Fictionalized Data |

Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, is another highly efficient method for the synthesis of chiral amines. nih.govresearchgate.net This approach utilizes a chiral transition-metal catalyst, typically based on rhodium, iridium, or ruthenium, to deliver hydrogen atoms to the double bond in a stereocontrolled manner. dicp.ac.cn The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity. For the synthesis of chiral 3-(1H-pyrazol-1-yl)propan-1-amine analogs, a potential precursor could be a β-pyrazolyl enamine, which upon asymmetric hydrogenation would yield the desired chiral amine.

The table below presents illustrative data from asymmetric hydrogenation reactions of enamines, showcasing the high levels of enantioselectivity that can be achieved.

| Enamine Substrate | Chiral Catalyst | Hydrogen Pressure (atm) | Solvent | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (E)-N-(1-phenylvinyl)acetamide | Rh(I)-DIPAMP | 1 | Methanol | 95% | 98 | Fictionalized Data |

| N-(1-(4-chlorophenyl)vinyl)benzamide | Ru(II)-BINAP | 50 | Ethanol | >99% | 96 | Fictionalized Data |

| Methyl 2-acetamido-3-phenylacrylate | Rh(I)-Et-DuPhos | 3 | Methanol | 99% | 100 | Fictionalized Data |

These stereoselective synthetic strategies provide a versatile toolkit for the preparation of chiral analogs of 3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, enabling the exploration of their structure-activity relationships in various biological contexts.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 1h Pyrazol 1 Yl Propan 1 Amine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. acs.org For 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride (B599025), both one-dimensional and multi-dimensional NMR experiments are essential for a complete structural assignment.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide the initial and most direct insight into the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride is expected to show distinct signals for the pyrazole (B372694) ring and the propanamine side chain. The pyrazole ring protons typically appear in the aromatic region. H-5 and H-3 protons are adjacent to nitrogen atoms and are expected to resonate downfield, while the H-4 proton, situated between two carbons, appears further upfield. chemicalbook.comresearchgate.net The presence of the electron-withdrawing dihydrochloride salt on the amine group will cause a significant downfield shift for the protons on the aliphatic chain, particularly the α- and β-protons, due to inductive effects. msu.edu

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. Similar to the proton spectrum, C-3 and C-5 are generally shifted further downfield compared to C-4. acs.orgresearchgate.net The aliphatic carbons of the propanamine chain will appear in the upfield region of the spectrum. The carbon atom bonded to the pyrazole nitrogen (C-γ) and the carbon bonded to the ammonium (B1175870) group (C-α) will be deshielded compared to the central methylene (B1212753) carbon (C-β). fu-berlin.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | 7.5 - 7.8 | - |

| Pyrazole H-4 | 6.2 - 6.5 | - |

| Pyrazole H-5 | 7.6 - 7.9 | - |

| Pyrazole C-3 | - | 138 - 142 |

| Pyrazole C-4 | - | 105 - 108 |

| Pyrazole C-5 | - | 128 - 132 |

| Propanamine α-CH₂ | 3.0 - 3.3 | 37 - 40 |

| Propanamine β-CH₂ | 2.2 - 2.5 | 28 - 31 |

| Propanamine γ-CH₂ | 4.2 - 4.5 | 49 - 52 |

| Propanamine -NH₃⁺ | 8.0 - 9.0 (broad) | - |

Note: Predicted values are based on analysis of pyrazole and related N-alkylated pyrazole derivatives. Actual values may vary depending on solvent and concentration.

Multi-dimensional NMR Techniques for Connectivity and Conformation

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, multi-dimensional NMR techniques are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations between the adjacent protons of the propanamine chain (α-CH₂ ↔ β-CH₂ ↔ γ-CH₂). It would also confirm the connectivity within the pyrazole ring through correlations between H-3 and H-4, and H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, α-H to α-C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for establishing the connection between the pyrazole ring and the propanamine chain. A key correlation would be observed from the γ-CH₂ protons to the pyrazole carbons C-3 and C-5, confirming the N-1 substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for conformational analysis, particularly in more complex derivatives.

Infrared and Raman Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. montana.edu These methods are excellent for identifying functional groups and confirming structural features.

Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent parts. derpharmachemica.com

N-H Vibrations: A very broad and strong absorption band is expected in the IR spectrum, typically between 2800 and 3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). N-H bending modes would appear in the 1500-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyrazole ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propanamine chain will appear just below 3000 cm⁻¹. derpharmachemica.com

Pyrazole Ring Vibrations: The characteristic stretching vibrations of the pyrazole ring, including C=C and C=N bonds, typically occur in the 1400-1600 cm⁻¹ region. mdpi.com Ring deformation vibrations are expected at lower frequencies, often below 1000 cm⁻¹. derpharmachemica.com

C-N Vibrations: The C-N stretching vibrations for both the pyrazole-alkyl and the alkyl-amine bonds will be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | Stretching of the N-H bonds in the -NH₃⁺ group |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the pyrazole ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds in the propyl chain |

| N-H Bend (Ammonium) | 1500 - 1600 | Bending (scissoring) of the -NH₃⁺ group |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | In-plane stretching of the pyrazole ring |

| CH₂ Bend | 1440 - 1480 | Bending (scissoring) of methylene groups |

| C-N Stretch | 1000 - 1250 | Stretching of carbon-nitrogen single bonds |

| Ring Deformation | 600 - 900 | Out-of-plane bending of the pyrazole ring |

Normal Coordinate Analysis and Force Field Derivations

For a deeper understanding of the vibrational spectrum, Normal Coordinate Analysis (NCA) can be performed. montana.edu This theoretical approach correlates the experimentally observed vibrational frequencies with specific atomic motions (normal modes) within the molecule.

NCA typically involves computational methods, such as Density Functional Theory (DFT), to calculate the molecular geometry and vibrational frequencies. rdd.edu.iq The initial calculated frequencies are often scaled to better match the experimental data. This process allows for the derivation of a molecular force field, which describes the forces between atoms and the energy required to deform the bonds and angles. A refined force field not only confirms the assignment of complex vibrational bands but also provides insight into intramolecular forces and bonding characteristics. derpharmachemica.comrdd.edu.iq

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. montana.edu

For this compound, the analysis would likely be performed on the free base, which has a monoisotopic mass of approximately 125.10 Da. uni.lu The molecular ion peak [M+H]⁺ would be expected at m/z ≈ 126.10.

The fragmentation of the molecular ion would proceed through characteristic pathways for N-alkylpyrazoles and primary amines.

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. miamioh.edu For the propanamine side chain, this would lead to the formation of a stable iminium ion.

Loss of the Propylamine (B44156) Side Chain: Cleavage of the N-C bond connecting the side chain to the pyrazole ring could occur, leading to a fragment corresponding to the pyrazole ring (m/z ≈ 68) or the protonated pyrazole (m/z ≈ 69).

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of small molecules like HCN or N₂.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of both the pyrazole core and the propanamine substituent. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter in advanced MS techniques. uni.lu

X-ray Crystallographic Analysis for Solid-State Structure Determination

For instance, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related derivative, was determined by single-crystal X-ray diffraction. uni.lu Such studies are fundamental in confirming the molecular structure and understanding the electronic and steric effects of different substituents on the pyrazole ring system.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of intermolecular interactions. In pyrazole derivatives, hydrogen bonding and π-π stacking are prominent forces that dictate the supramolecular architecture.

In many crystalline pyrazole compounds, hydrogen bonds of the type C-H···O and C-H···N are observed, linking molecules into extended networks. chemsrc.com For example, in the crystal structure of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, intermolecular C-H···O hydrogen bonds and C-H···π interactions are the primary forces governing the crystal packing. chemsrc.com

Furthermore, π-π stacking interactions between the aromatic pyrazole rings of adjacent molecules are a common feature. turkjps.org These interactions, where the electron-rich pyrazole rings stack with each other, contribute significantly to the stability of the crystal structure. The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 3.8 Å. turkjps.org

In the case of this compound, the presence of the ammonium group and chloride counter-ions would introduce strong N-H···Cl hydrogen bonds, which would be expected to be a dominant feature of its crystal packing. These interactions would likely link the organic cations and chloride anions into a complex three-dimensional network.

Table 1: Crystallographic Data for a Representative Pyrazole Derivative (3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) chemsrc.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2163(4) |

| b (Å) | 11.1084(4) |

| c (Å) | 15.6924(6) |

| β (°) | 95.441(1) |

| Z | 8 |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is often influenced by the forces of crystal packing. For molecules with flexible side chains, such as the propan-1-amine group in the title compound, multiple conformations may be possible.

Studies on various pyrazole derivatives have shown that the pyrazole ring itself is typically planar. bldpharm.com The substituents on the ring can adopt different orientations relative to the plane of the ring. For example, in N-substituted pyrazolines, the dihedral angle between the pyrazole ring and a substituted phenyl ring can vary depending on the nature and position of the substituents. bldpharm.comuni.lu

In the solid state, the conformation of flexible pyrazolone (B3327878) derivatives has been shown to be influenced by the length of the linker connecting the pyrazole moiety to other parts of the molecule. For instance, increasing the length of a methylene linker can lead to a change from a folded to an open conformation in the crystalline state.

For this compound, the conformation of the propyl chain is of particular interest. The torsional angles around the C-C bonds of this chain would determine its spatial arrangement. It is likely that the conformation adopted in the crystal is one that maximizes favorable intermolecular interactions, particularly the strong hydrogen bonds involving the ammonium group, while minimizing steric hindrance.

Computational and Theoretical Chemistry Studies of 3 1h Pyrazol 1 Yl Propan 1 Amine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride (B599025), DFT calculations would typically be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net

Such calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-31G*. jcsp.org.pk The output of a geometry optimization provides key information, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT can be used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jcsp.org.pk A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties of 3-(1H-Pyrazol-1-YL)propan-1-amine from a Hypothetical DFT Calculation

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 (pyrazole) | 1.35 |

| N1-C5 (pyrazole) | 1.38 |

| C3-C4 (pyrazole) | 1.39 |

| N1-C6 (propyl chain) | 1.48 |

| C8-N3 (amine) | 1.47 |

| **Bond Angles (°) ** | |

| N2-N1-C5 (pyrazole) | 110.5 |

| N1-C6-C7 (propyl chain) | 112.0 |

| C7-C8-N3 (amine) | 111.5 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-31G calculation.*

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. uni-muenchen.de It provides a description of the Lewis-like chemical bonding structure of a molecule. For 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). uni-muenchen.de

These donor-acceptor interactions, also known as hyperconjugative interactions, are crucial for understanding the molecule's stability and reactivity. The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy value. researchgate.net For instance, interactions between the lone pair of the pyrazole (B372694) nitrogen atoms and the antibonding orbitals of adjacent C-C or C-H bonds in the propyl chain can be quantified. This analysis can also reveal the nature of the bonding in the protonated amine group and its interaction with the chloride counter-ions.

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from a Hypothetical NBO Calculation

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N2 (pyrazole) | σ(N1-C5) | 5.2 |

| LP(1) N2 (pyrazole) | σ(C3-C4) | 2.1 |

| σ(C6-C7) | σ(N1-C6) | 3.5 |

| σ(C7-C8) | σ(C6-C7) | 4.8 |

| LP(1) N3 (amine) | σ*(C7-C8) | 6.3 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can explore its vast conformational space by solving Newton's equations of motion for the system. youtube.com

An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules to mimic aqueous solution, and observing its movements and conformational changes over a period of nanoseconds or longer. This allows for the identification of the most populated conformations, the study of the flexibility of the propyl chain, and the investigation of the interactions between the molecule and its environment. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's trajectory and the flexibility of specific atoms or regions, respectively. researchgate.net

Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms within Pyrazolyl Systems

Pyrazole and its derivatives can exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For 1-substituted pyrazoles like 3-(1H-Pyrazol-1-YL)propan-1-amine, annular tautomerism is not possible as the N1 position is blocked by the propyl group. However, in related unsubstituted or C-substituted pyrazoles, computational methods can be used to investigate the relative stabilities of the different tautomers and the energy barriers for the proton transfer between them. chempedia.inforesearchgate.net

Theoretical studies on similar pyrazole systems often employ DFT to calculate the energies of the different tautomers and the transition state connecting them. nih.gov The inclusion of solvent effects, either implicitly through continuum models or explicitly with solvent molecules, is crucial for accurately predicting tautomeric equilibria in solution. nih.gov While not directly applicable to the N1-substituted title compound, understanding the principles of tautomerism in the pyrazole ring is essential for the broader context of pyrazole chemistry.

Theoretical Studies of Intermolecular Interactions and Self-Assembly Patterns

The dihydrochloride salt form of 3-(1H-Pyrazol-1-YL)propan-1-amine suggests the importance of intermolecular interactions, particularly hydrogen bonding and electrostatic interactions. The protonated amine group and the pyrazole nitrogen atoms can act as hydrogen bond donors, while the chloride ions and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Theoretical methods can be used to analyze the crystal packing of this compound, should a crystal structure be available, or to predict how molecules might interact and self-assemble in the solid state or in solution. imedpub.com Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. imedpub.com Additionally, calculations of intermolecular interaction energies can help to understand the strength of different interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular architecture. rsc.org

Table 3: Hypothetical Hydrogen Bond Geometries in a Predicted Dimer of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N3-H···Cl1 | 1.02 | 2.10 | 3.12 | 175 |

| N3-H···Cl2 | 1.02 | 2.15 | 3.17 | 170 |

| C4-H···Cl1 | 1.08 | 2.80 | 3.88 | 155 |

| N2···H-N3' | 1.35 | 1.85 | 3.20 | 160 |

Note: This table provides hypothetical data illustrating the types of hydrogen bonds and their geometric parameters that could be predicted from theoretical studies of the compound's intermolecular interactions.

Coordination Chemistry and Catalytic Applications of 3 1h Pyrazol 1 Yl Propan 1 Amine Dihydrochloride As a Ligand

Design Principles for Transition Metal Complexation

The formation of stable and functional metal complexes with 3-(1H-pyrazol-1-yl)propan-1-amine is governed by fundamental principles of coordination chemistry, including ligand field theory, chelation, and the interplay of electronic and steric effects.

As a bidentate N,N'-donor, 3-(1H-pyrazol-1-yl)propan-1-amine coordinates to a metal center through the lone pair electrons on its two nitrogen atoms. According to Ligand Field Theory, this interaction between the ligand's electrons and the metal's d-orbitals removes the degeneracy of the d-orbitals, splitting them into different energy levels. youtube.comlibretexts.org The magnitude of this splitting is influenced by the metal ion, its oxidation state, and the nature of the ligand.

A crucial aspect of this ligand's binding is the formation of a six-membered metallacycle. This process, known as chelation, confers significant thermodynamic stability to the resulting complex. nih.govrsc.org The "chelate effect" describes the observation that complexes with chelating ligands are more stable than those with analogous monodentate ligands. This enhanced stability is primarily due to a favorable increase in entropy upon replacing multiple solvent or monodentate ligands with a single polydentate ligand. Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with numerous metal ions, yielding diverse coordination geometries. researchgate.net

The coordination behavior of 3-(1H-pyrazol-1-yl)propan-1-amine is influenced by both electronic and steric factors.

Electronic Factors : The two nitrogen donors have distinct electronic properties. The pyrazole (B372694) nitrogen is an sp2-hybridized atom within an aromatic ring, while the amine nitrogen is sp3-hybridized and part of a flexible alkyl chain. This difference can lead to variations in the strength and nature of the metal-nitrogen bonds. The electron-donating properties of the ligand can be tuned, for instance, by introducing substituents on the pyrazole ring, which in turn modifies the electronic structure and reactivity of the metal center. researchgate.net

Synthesis and Characterization of Metal Complexes with Pyrazolyl Amine Ligands

The synthesis of metal complexes using 3-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of the ligand (often neutralized from its dihydrochloride (B599025) salt form) with a metal salt precursor in a suitable solvent. The resulting complexes are then characterized using a suite of spectroscopic and structural methods to elucidate their composition and geometry.

The structures of metal complexes with pyrazolyl amine ligands are confirmed through various analytical techniques.

Spectroscopic Methods : Infrared (IR) spectroscopy is used to confirm the coordination of the nitrogen atoms by observing shifts in the N-H and C=N stretching frequencies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution, with coordination-induced shifts in the ¹H and ¹³C signals of the ligand indicating the points of metal binding. nih.govacs.org

Structural Methods : Single-crystal X-ray diffraction provides unambiguous proof of a complex's molecular structure in the solid state. nih.govutmb.edu This technique yields precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the complex's properties and reactivity. researchgate.netresearchgate.net

Table 1: Representative Characterization Data for a Pyrazolyl Amine Metal Complex

| Technique | Observation | Inference |

|---|---|---|

| FTIR | Shift in ν(N-H) stretch from ~3300 cm⁻¹ to lower frequency. | Coordination of the amine nitrogen to the metal center. |

| ¹H NMR | Downfield shift of protons on the carbon adjacent to the amine group. | Confirms binding of the amine nitrogen. |

| ¹³C NMR | Shift in the signals for pyrazole ring carbons. | Coordination of the pyrazole nitrogen. |

| X-ray Crystallography | M-N(amine) and M-N(pyrazole) bond lengths of ~2.0-2.2 Å. | Direct evidence of bidentate chelation. |

The choice of the transition metal has a profound effect on the final structure and conformation of the complex. nih.gov The coordination number, preferred geometry, and ionic radius of the metal ion dictate how the flexible pyrazolyl amine ligand will orient itself.

For instance, square-planar d⁸ metals like Palladium(II) will force the ligand into a conformation that results in a planar coordination environment. nih.gov In contrast, metals that prefer octahedral geometry, such as Ruthenium(II) or Iron(II), will typically coordinate to three such bidentate ligands or a combination of the pyrazolyl amine and other ligands to satisfy a coordination number of six. The flexibility of the propyl linker is critical, as it allows the ligand's "bite angle" (the N-M-N angle) to adjust to the requirements of the specific metal center, thereby minimizing ring strain. nih.govrsc.org

Catalytic Applications of Derived Metal Complexes

Metal complexes incorporating pyrazole-based ligands are valuable as homogeneous catalysts for a variety of organic transformations, owing to the ligand's ability to stabilize the metal center and modulate its reactivity. nih.govbohrium.com

Complexes derived from pyrazolyl amine ligands have demonstrated efficacy in several key catalytic reactions:

Hydrogenation and Transfer Hydrogenation : Ruthenium complexes featuring protic pyrazole-containing ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones, nitriles, and other unsaturated substrates, often using alcohols like 2-propanol as the hydrogen source. nih.govscholaris.ca

Polymerization Reactions : Titanium complexes supported by pyrazole ligands have shown high catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgresearchgate.net

Cross-Coupling Reactions : Palladium and copper complexes with pyrazole-based ligands serve as effective catalysts for carbon-carbon and carbon-heteroatom bond formation. For example, palladium complexes have been used in Heck coupling reactions, while copper(I) complexes have shown good activity for the arylation of amides and thiols. utmb.eduacs.org

Table 2: Examples of Catalytic Applications for Pyrazolyl Ligand Complexes

| Metal Complex | Reaction Type | Substrate Example | Reference |

|---|---|---|---|

| Ruthenium-Pyrazole | Transfer Hydrogenation | Acetophenone | nih.govscholaris.ca |

| Titanium-Pyrazole | Ring-Opening Polymerization | L-lactide | rsc.orgresearchgate.net |

| Copper(I)-Tris(pyrazolyl)methane | C-N Cross-Coupling | Arylation of amides | acs.org |

| Palladium-Pyrazole | Heck Coupling | Aryl bromide with n-butyl acrylate | utmb.edu |

Homogeneous Catalysis

There is no available research on the use of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride as a ligand in homogeneous catalysis.

Heterogeneous Catalysis

There is no available research on the use of this compound as a ligand in heterogeneous catalysis.

Chemical Reactivity and Reaction Mechanism Studies of 3 1h Pyrazol 1 Yl Propan 1 Amine Dihydrochloride

Nucleophilic and Electrophilic Reactivity Profiles

The 3-(1H-pyrazol-1-yl)propan-1-amine molecule possesses several sites susceptible to both nucleophilic and electrophilic attack. The reactivity is significantly influenced by the protonation state of the molecule.

Nucleophilic Character:

The primary amine group is the most prominent nucleophilic center in the unprotonated form of the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species. This nucleophilicity is, however, substantially diminished in the dihydrochloride (B599025) salt, where the amine exists as an ammonium (B1175870) cation (-NH3+).

The pyrazole (B372694) ring also exhibits nucleophilic properties. It contains two nitrogen atoms, one of which (N2) has a lone pair of electrons in an sp2 hybrid orbital, making it basic and nucleophilic. pharmaguideline.com The other nitrogen (N1) is involved in the aromatic system, but the ring as a whole can react with strong electrophiles. N-alkylation of pyrazoles is a common reaction, demonstrating the nucleophilicity of the ring nitrogens. pharmaguideline.com

Electrophilic Character:

The pyrazole ring, being an electron-rich aromatic system, is generally more susceptible to electrophilic attack than benzene. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position, which is the most electron-rich carbon atom in the pyrazole ring. pharmaguideline.com

The carbon atoms of the propanamine side chain can also exhibit electrophilic character under certain conditions, for instance, if a leaving group were to be introduced.

A summary of the expected nucleophilic and electrophilic reactivity is presented in the table below.

| Functional Group | Reactivity Type | Potential Reactions |

| Primary Amine (-NH₂) | Nucleophilic | Acylation, Alkylation, Schiff base formation |

| Pyrazole Ring (N2) | Nucleophilic | Alkylation, Acylation, Coordination to metals |

| Pyrazole Ring (C4) | Nucleophilic | Electrophilic Aromatic Substitution (Halogenation, Nitration, etc.) |

| Ammonium Group (-NH₃⁺) | Electrophilic (acidic protons) | Deprotonation |

| Alkyl Chain Carbons | Electrophilic (if derivatized) | Nucleophilic substitution |

Oxidation and Reduction Pathways

The oxidation and reduction behavior of 3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is dependent on the reaction conditions and the specific oxidizing or reducing agents employed.

Oxidation:

The pyrazole ring is generally resistant to oxidation. pharmaguideline.com However, the aminopropyl side chain can be susceptible to oxidation. Primary amines can be oxidized by various reagents to form a range of products, including imines, oximes, or, with cleavage of the C-N bond, aldehydes or carboxylic acids. Common oxidizing agents that could be used include potassium permanganate, hydrogen peroxide, or peroxy acids. For a related compound, 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride, it has been suggested that oxidation can lead to the formation of corresponding oxides.

Reduction:

The pyrazole ring is also relatively stable towards reduction under many conditions. pharmaguideline.com Catalytic hydrogenation of the pyrazole ring is possible but often requires harsh conditions, such as high pressure and temperature with catalysts like rhodium on carbon. The reduction would lead to pyrazoline and subsequently to pyrazolidine (B1218672) derivatives.

The primary amine group is already in a reduced state and is not susceptible to further reduction. For a related methylated pyrazole propane (B168953) amine hydrochloride, reduction reactions are mentioned as a possible transformation.

| Functional Group | Reaction | Reagents/Conditions | Potential Products |

| Primary Amine | Oxidation | KMnO₄, H₂O₂, Peroxy acids | Imines, Oximes, Aldehydes |

| Pyrazole Ring | Reduction | H₂/Rh-C (high pressure/temp) | Pyrazoline, Pyrazolidine derivatives |

Acid-Base Properties and Protonation States

The presence of two basic nitrogen centers, one in the pyrazole ring and one in the propanamine side chain, dictates the acid-base properties of 3-(1H-pyrazol-1-yl)propan-1-amine. The dihydrochloride salt form indicates that both of these sites are protonated in the solid state.

The approximate pKa values for the conjugate acids of the functional groups are crucial for understanding the protonation states in solution at different pH values.

| Functional Group | Approximate pKa of Conjugate Acid |

| Propan-1-amine | 10.7 |

| 1H-Pyrazole | 2.5 |

Data sourced from various chemical databases and literature.

In the dihydrochloride salt, both the primary amine and the N2 atom of the pyrazole ring are protonated. As the pH of a solution containing this compound is raised, the protonated pyrazole (pyrazolium ion) will be the first to deprotonate, given its lower pKa value. The ammonium group of the propanamine side chain will require a much higher pH to be deprotonated.

The different possible protonation states in aqueous solution are:

Dication (pH < 2.5): Both the pyrazole ring and the amino group are protonated.

Monocation (2.5 < pH < 10.7): The pyrazole ring is neutral, while the amino group remains protonated.

Neutral (pH > 10.7): Both the pyrazole ring and the amino group are in their neutral, unprotonated forms.

The predominant species in solution is therefore highly dependent on the pH.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Factors Influencing Kinetics:

Steric Hindrance: The accessibility of the nucleophilic and electrophilic sites will play a significant role in reaction rates. For instance, electrophilic attack at the C4 position of the pyrazole ring is generally favored over the C3 or C5 positions, in part due to less steric hindrance and favorable electronic effects.

Solvent Effects: The choice of solvent can significantly influence reaction rates. For nucleophilic substitution reactions involving the amine group, polar aprotic solvents may be preferred.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction.

Catalysis: Many reactions involving pyrazoles and amines can be catalyzed. For example, electrophilic substitution on the pyrazole ring can be accelerated by Lewis acids.

Factors Influencing Thermodynamics:

Product Stability: The thermodynamic favorability of a reaction is determined by the relative stability of the reactants and products. Reactions that lead to the formation of stable aromatic systems or relieve ring strain are generally thermodynamically favored.

Equilibrium Position: For reversible reactions, the position of the equilibrium will be determined by the change in Gibbs free energy. Acid-base reactions, for example, will favor the formation of the weaker acid and weaker base.

Tautomerism: In substituted pyrazoles, tautomerism can influence the product distribution, with the thermodynamically more stable tautomer being the major product under equilibrium conditions. nih.gov

While specific quantitative data is lacking, it is understood that the interplay of these kinetic and thermodynamic factors will dictate the outcome of chemical transformations involving this compound. For instance, in the alkylation of the pyrazole ring, the reaction may be under kinetic or thermodynamic control, leading to different product ratios depending on the reaction conditions. nih.gov

Applications As a Chemical Scaffold and Building Block in Advanced Research Methodologies

Utilization in Combinatorial Chemistry and Library Synthesis

In the field of drug discovery and development, combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of distinct but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify promising new drug candidates. The structural attributes of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride (B599025) make it an ideal starting material for the construction of such libraries.

The primary amine group of the molecule can be readily functionalized through a variety of well-established chemical reactions, such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the introduction of a wide range of chemical diversity at this position. By reacting the amine with a collection of different carboxylic acids, aldehydes, or isocyanates, a library of pyrazole-containing compounds can be efficiently generated.

For example, a research endeavor focused on the development of novel kinase inhibitors might involve the synthesis of a library of N-substituted pyrazole (B372694) derivatives. In this scenario, 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride could be reacted with a diverse set of carboxylic acids to produce a library of amides. Each member of this library would share the common pyrazole-propanamide core but differ in the substituent attached to the amide nitrogen. This systematic variation allows researchers to explore the structure-activity relationship (SAR) and identify the chemical features that are crucial for potent and selective inhibition of the target kinase.

The following table illustrates a representative set of reactants that could be used in the combinatorial synthesis of a pyrazole-based library starting from 3-(1H-Pyrazol-1-YL)propan-1-amine.

| Reactant Type | Example Reactants | Resulting Functional Group |

| Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid | Amide |

| Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde | Secondary Amine (via reductive amination) |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |

| Sulfonyl Chlorides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |

Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for the study of biological systems. These molecules are designed to interact with a specific target, such as a protein or nucleic acid, and to produce a detectable signal, often fluorescent or radioactive, that allows for the visualization and quantification of the target. The pyrazole scaffold is a common feature in the design of such probes.

The pyrazole ring system is a well-established pharmacophore in the design of ligands for a variety of biological receptors. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component of molecules that bind to the active sites of proteins. Derivatives of 3-(1H-Pyrazol-1-YL)propan-1-amine have been investigated as ligands for several important receptor families, including protein kinases.

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. eco-vector.com Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. The pyrazole core can be found in a number of potent kinase inhibitors. By using 3-(1H-Pyrazol-1-YL)propan-1-amine as a starting material, medicinal chemists can synthesize series of compounds to probe the structure-activity relationships for a particular kinase. For instance, a library of pyrazole-based compounds was designed and synthesized to identify novel inhibitors of spleen tyrosine kinase (Syk), a promising target for the treatment of cancer and inflammatory disorders. nih.gov

The following table summarizes the key structural features of pyrazole-based scaffolds and their role in receptor binding.

| Structural Feature | Role in Receptor Binding | Example Receptor Target |

| Pyrazole Ring | Hydrogen bond donor/acceptor, core scaffold | Protein Kinases (e.g., Spleen Tyrosine Kinase) nih.gov |

| Propylamine (B44156) Side Chain | Point of attachment for diverse functional groups to explore binding pockets | Various |

| Substituents on Pyrazole or Amine | Fine-tuning of binding affinity and selectivity | Various |

Enzymatic assays are laboratory methods for measuring the activity of enzymes. These assays are crucial for understanding enzyme function and for screening for potential inhibitors. Pyrazole-containing compounds have been developed as inhibitors for a wide range of enzymes, and thus can be used as tools in these assays.

For example, a study focused on the discovery of novel inhibitors for a particular enzyme would involve screening a library of compounds for their ability to reduce the enzyme's activity. A series of compounds derived from 3-(1H-Pyrazol-1-YL)propan-1-amine could be included in such a screen. If a "hit" is identified, further chemical modifications can be made to optimize its inhibitory potency and selectivity.

In one such study, a series of 3-amino-1H-pyrazole-based molecules were synthesized and evaluated as kinase inhibitors. nih.gov The inhibitory activity of these compounds was determined using enzymatic assays, which measured the ability of the compounds to block the phosphorylation of a substrate by the target kinase. The results of these assays provided valuable information about the structure-activity relationship and guided the design of more potent inhibitors.

Role in Proteomics Research Tools and Techniques

Proteomics is the large-scale study of proteins, particularly their structures and functions. This field relies on a variety of sophisticated tools and techniques, including mass spectrometry. While direct research applications of this compound in proteomics are not extensively documented in academic literature, its chemical properties suggest potential utility. Commercial suppliers list this compound as a product for proteomics research, indicating its use in this field.

The primary amine group of the molecule could potentially be used in protein cross-linking studies. Chemical cross-linking is a technique used to study protein-protein interactions by covalently linking interacting proteins. Reagents with two or more reactive groups are used to bridge the proteins, and the resulting cross-linked complexes can be identified by mass spectrometry. The amine group of 3-(1H-Pyrazol-1-YL)propan-1-amine could be incorporated into a cross-linking reagent, with the pyrazole ring providing a stable and well-defined spacer.

Furthermore, amine-reactive probes are commonly used for protein labeling in proteomics experiments. These probes can be used to introduce a tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto proteins for detection and purification. It is plausible that derivatives of 3-(1H-Pyrazol-1-YL)propan-1-amine could be developed for such applications.

Advanced Materials Science Applications

The field of materials science is constantly seeking new building blocks for the creation of materials with novel properties. The rigid, aromatic nature of the pyrazole ring, combined with the functional handle of the propylamine group, makes this compound an interesting candidate for the synthesis of advanced materials.

Pyrazole derivatives have been used in the construction of polymers and metal-organic frameworks (MOFs). nih.gov These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making it a useful ligand for the construction of MOFs. The propylamine group can be used to incorporate the pyrazole unit into a polymer backbone or to functionalize the surface of a material.

For instance, a polymer containing pyrazole units could exhibit interesting thermal or electronic properties. The synthesis of such a polymer might involve the reaction of 3-(1H-Pyrazol-1-YL)propan-1-amine with a di-functional monomer, such as a diacid chloride, to form a polyamide. The properties of the resulting polymer could be tuned by varying the structure of the co-monomer.

Q & A

Basic Questions

Q. What are the common synthesis methods for 3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can react with propane-1,3-diamine precursors under acidic conditions. Key reagents include hydrazine derivatives for cyclization and hydrochloric acid for salt formation . Optimization can leverage Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can assess variables like temperature, solvent polarity, and stoichiometry . Computational tools (e.g., quantum chemical calculations) further refine reaction pathways by predicting energetically favorable intermediates .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying proton environments and carbon backbones. Mass spectrometry (LCMS/ESIMS) confirms molecular weight and purity . X-ray crystallography resolves 3D structures, while SMILES and InChI notations (e.g., InChIKey: FJEZKUSODUTIEB-UHFFFAOYSA-N) provide standardized descriptors for databases .

Q. What biological targets or pathways are associated with this compound?

- Answer : Pyrazole derivatives often modulate enzymes (e.g., COX) or receptors via nitrogen-rich heterocyclic interactions. For example, structurally similar compounds inhibit cell growth pathways (e.g., MAPK/ERK) by binding ATP pockets in kinases . Comparative studies suggest substituents like chloro or methyl groups enhance binding affinity through hydrophobic interactions .

Q. What safety protocols are essential when handling this compound?

- Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine powders. Storage should be in airtight containers, away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from assay variability (e.g., in vitro vs. in vivo models). Validate findings using orthogonal assays (e.g., SPR for binding kinetics, cell viability assays for cytotoxicity). Computational docking (e.g., AutoDock Vina) can reconcile conflicting results by simulating ligand-target interactions under different conditions .

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

- Answer : Flow chemistry enhances reproducibility by standardizing residence time and temperature. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently . Kinetic studies identify rate-limiting steps; for example, LiAlH4 reductions may require controlled addition to avoid exothermic side reactions .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence pharmacological activity?

- Answer : Electron-withdrawing groups (e.g., -Cl) increase metabolic stability, while bulky substituents (e.g., -CF3) enhance target selectivity. A comparative table highlights trends:

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| -CH3 | Moderate inhibition | Hydrophobic pocket fit |

| -Cl | High potency | Enhanced H-bonding |

| -CF3 | Selective binding | Steric hindrance |

Structure-activity relationship (SAR) studies using isosteric replacements (e.g., pyridine for pyrazole) further validate design hypotheses .

Q. What computational tools are recommended for predicting reactivity and degradation pathways?

- Answer : Density Functional Theory (DFT) calculates transition states and activation energies for degradation (e.g., hydrolysis). Software like Gaussian or ORCA models reaction thermodynamics . Machine learning platforms (e.g., Chemprop) predict stability under stress conditions (pH, temperature) using training data from accelerated stability studies .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.